Calpain Inhibitor Peptide

Beschreibung

Eigenschaften

IUPAC Name |

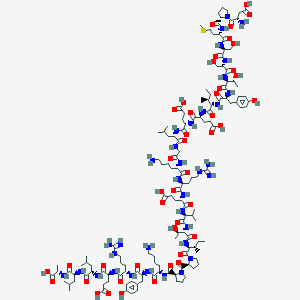

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C140H227N35O44S/c1-17-73(11)109(169-126(206)96(64-79-37-41-81(181)42-38-79)165-133(213)111(76(14)178)171-128(208)98(68-177)167-127(207)97(67-176)166-121(201)91(51-59-220-16)159-129(209)99-32-25-56-173(99)135(215)82(143)65-107(191)192)132(212)160-89(45-49-105(187)188)118(198)156-87(43-47-103(183)184)119(199)161-92(60-69(3)4)113(193)150-66-102(182)152-83(28-19-21-52-141)114(194)153-85(30-23-54-148-139(144)145)115(195)157-90(46-50-106(189)190)122(202)168-108(72(9)10)131(211)172-112(77(15)179)134(214)170-110(74(12)18-2)137(217)175-58-27-34-101(175)136(216)174-57-26-33-100(174)130(210)158-84(29-20-22-53-142)117(197)164-95(63-78-35-39-80(180)40-36-78)125(205)154-86(31-24-55-149-140(146)147)116(196)155-88(44-48-104(185)186)120(200)162-94(62-71(7)8)124(204)163-93(61-70(5)6)123(203)151-75(13)138(218)219/h35-42,69-77,82-101,108-112,176-181H,17-34,43-68,141-143H2,1-16H3,(H,150,193)(H,151,203)(H,152,182)(H,153,194)(H,154,205)(H,155,196)(H,156,198)(H,157,195)(H,158,210)(H,159,209)(H,160,212)(H,161,199)(H,162,200)(H,163,204)(H,164,197)(H,165,213)(H,166,201)(H,167,207)(H,168,202)(H,169,206)(H,170,214)(H,171,208)(H,172,211)(H,183,184)(H,185,186)(H,187,188)(H,189,190)(H,191,192)(H,218,219)(H4,144,145,148)(H4,146,147,149)/t73-,74-,75-,76+,77+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-,110-,111-,112-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPSVIJMEZNWGW-ULDLRERSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C5CCCN5C(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C140H227N35O44S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583222 | |

| Record name | PUBCHEM_16157844 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3136.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128578-18-7 | |

| Record name | PUBCHEM_16157844 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Understanding of the Calpain System and Its Perturbations

Physiological Functions of Calpain Isoforms and the Calpastatin Regulator

The diverse functions of calpains are carried out by various isoforms, some of which are found throughout the body, while others are specific to certain tissues. Their activity is tightly controlled by an endogenous inhibitor, calpastatin. oup.comtandfonline.com

Ubiquitous Calpains (μ-Calpain/Calpain-1 and m-Calpain/Calpain-2)

The most well-characterized members of the calpain family are the ubiquitous calpains, μ-calpain (calpain-1) and m-calpain (calpain-2). frontiersin.orgnih.gov These isoforms are heterodimers, each composed of a large catalytic subunit (80 kDa) and a common small regulatory subunit (28 kDa). frontiersin.org Their names reflect their differing requirements for calcium to become active, with μ-calpain requiring micromolar concentrations and m-calpain needing millimolar concentrations. tandfonline.commdpi.com

Calpain-1 and calpain-2 are involved in a wide array of fundamental cellular processes, including:

Signal Transduction: They participate in various signaling pathways within the cell. nih.govresearchgate.netnih.gov

Cytoskeletal Remodeling: They play a role in the dynamic organization of the cell's internal scaffolding. nih.govresearchgate.netnih.gov

Cell Proliferation and Migration: Their activity is essential for cell division and movement. mdpi.comresearchgate.netbiologists.com

Apoptosis: They are involved in the process of programmed cell death. mdpi.combohrium.com

Interestingly, recent research suggests that calpain-1 and calpain-2 can have opposing functions. For instance, in the brain, calpain-1 activation is linked to synaptic plasticity and is generally neuroprotective, whereas calpain-2 activation is associated with neurodegeneration. nih.govmdpi.comnih.goveneuro.org

Tissue-Specific Calpain Isoforms and their Specialized Roles

In addition to the ubiquitous calpains, several tissue-specific isoforms exist, each with specialized functions. nih.govresearchgate.net These isoforms highlight the diverse and critical roles of the calpain system in different physiological contexts. oup.com

Some notable examples of tissue-specific calpains include:

Calpain-3 (p94): Found predominantly in skeletal muscle, calpain-3 is crucial for muscle structure, maintenance, and turnover. nih.govnih.gov Mutations in the gene encoding calpain-3 are responsible for limb-girdle muscular dystrophy type 2A. nih.govnih.govsemanticscholar.org

Calpain-9 (nCL-4): This isoform is primarily expressed in the gastrointestinal tract. oup.com

Calpain-10: While considered a ubiquitous calpain, it has a distinct mitochondrial location and has been implicated in processes like renal mitochondrial damage. researchgate.net

Calpain-11: Its expression is concentrated in the testis. oup.com

Calpain-12: This isoform is found in hair follicles. oup.com

The existence of these specialized calpains underscores their importance in the specific functions of various tissues. oup.com

Endogenous Regulation by Calpastatin: Mechanism and Isoforms

The activity of calpains is meticulously controlled by its specific endogenous inhibitor, calpastatin. oup.comtandfonline.comnih.gov Calpastatin is an intrinsically unstructured protein that can bind to and inhibit calpain, but only in the presence of calcium. nih.gov This calcium-dependent inhibition ensures that calpain activity is tightly linked to cellular calcium signals.

The mechanism of inhibition is unique; calpastatin occupies both sides of the active site cleft of calpain, and although it passes through the active site, it avoids being cleaved by looping around the active site cysteine. nih.gov Calpastatin itself is subject to regulation and can be degraded by calpains under conditions of sustained calcium increase. mdpi.com

Multiple isoforms of calpastatin exist, arising from alternative splicing of a single gene. nih.govuniprot.orgnih.govjst.go.jp These isoforms have distinct N-terminal sequences and are expressed differentially across various tissues, suggesting that the regulation of calpain activity is tailored to the specific needs of different cell types. nih.govjst.go.jp For example, a testis-specific isoform of calpastatin (tCAST) has been identified, which may play a role in modulating calpain during fertilization. oup.com

Pathophysiological Roles of Dysregulated Calpain Activity

While essential for normal cellular function, the dysregulation of calpain activity is implicated in a wide range of pathological conditions. nih.govresearchgate.netfrontiersin.org Overactivation of calpains can lead to the uncontrolled breakdown of cellular proteins, disrupting cellular homeostasis and contributing to disease. mdpi.comrjppd.org

Uncontrolled Proteolytic Activity in Cellular Homeostasis Imbalance

The balance between calpains and their inhibitor, calpastatin, is critical for maintaining cellular health. rjppd.org In many disease states, this balance is disrupted, often due to a sustained increase in intracellular calcium levels. nih.gov This leads to the overactivation of calpains, which then cleave a broad spectrum of substrates indiscriminately. mdpi.comfrontiersin.org

This uncontrolled proteolysis can have several detrimental effects:

Disruption of Cellular Structure: The breakdown of cytoskeletal proteins like spectrin (B1175318) and neurofilaments can lead to the destabilization of the cell's structure and contribute to processes like axonal degeneration. nih.govfrontiersin.org

Impairment of Cellular Signaling: The cleavage of key signaling proteins can disrupt normal cellular communication and function. nih.gov

Induction of Apoptosis: Calpains can cleave proteins involved in the apoptotic pathway, pushing the cell towards programmed cell death. mdpi.combohrium.com

Contribution to Cellular Dysfunction and Disease Progression

The consequences of dysregulated calpain activity are far-reaching and contribute to the pathology of numerous diseases affecting various organ systems. nih.govresearchgate.netnih.govoup.comtandfonline.commdpi.comrjppd.orgfrontiersin.orgjst.go.jpjohnshopkins.edunih.gov

Neurodegenerative Disorders: Calpain overactivation is a well-established factor in several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's diseases. nih.govresearchgate.net In these conditions, calpains contribute to neuronal damage and death by cleaving critical neuronal proteins, leading to the formation of toxic protein aggregates and disruption of synaptic function. nih.gov For example, the cleavage of p35 to p25 by calpain leads to the prolonged activation of cyclin-dependent kinase 5 (Cdk5), a key event in neuronal death. nih.govnih.gov

Cardiovascular Diseases: A dysfunctional calpain system is implicated in a variety of cardiac diseases, such as myocardial infarction, ischemia-reperfusion injury, and heart failure. mdpi.comjst.go.jpoup.com Overactivation of calpain in the heart leads to the breakdown of proteins essential for sarcomere structure and contractility, compromising the heart's pumping function. mdpi.com It also contributes to cardiac cell death, hypertrophy, and fibrosis. mdpi.com

Muscular Dystrophies: The role of calpains in muscular dystrophies is complex. While a deficiency in the muscle-specific calpain-3 causes limb-girdle muscular dystrophy type 2A, the overactivation of ubiquitous calpains is observed in other muscular dystrophies like Duchenne muscular dystrophy. nih.govnih.govsemanticscholar.org This suggests that the precise regulation of calpain activity is crucial for muscle health. nih.gov

Other Conditions: Dysregulated calpain activity has also been linked to a host of other conditions, including:

Cancer: Calpains are involved in cell proliferation and migration, processes that are central to cancer development and metastasis. frontiersin.orgrjppd.org

Inflammation: Calpains play a role in regulating immune cell migration and the activation of inflammatory mediators. spandidos-publications.com

Diabetes: Calpain activation has been observed in diabetic cardiomyopathy and diabetic retinopathy. nih.govjst.go.jp

The widespread involvement of calpains in such a diverse range of pathologies underscores their fundamental importance in cellular function and highlights them as a significant area of research for potential therapeutic interventions. nih.govrjppd.org

Strategic Rationale for Calpain Inhibition in Research and Therapeutics

The strategic inhibition of calpains, a family of calcium-dependent cysteine proteases, has emerged as a significant area of investigation in both fundamental biological research and the development of novel therapeutic interventions. The rationale for targeting this enzyme system is twofold: to counteract the detrimental effects of its excessive activity in various disease states and to dissect its intricate modulatory functions within complex biological pathways.

Addressing Overactivity in Disease States

Calpain overactivity is a common pathological feature in a wide array of human diseases, making its inhibition a compelling therapeutic strategy. Dysregulation of intracellular calcium homeostasis, a frequent occurrence in cellular stress and injury, leads to the sustained and excessive activation of calpains. This, in turn, results in the uncontrolled degradation of numerous cellular proteins, contributing to cellular dysfunction and death.

In the context of neurodegenerative disorders , such as Alzheimer's, Parkinson's, and Huntington's diseases, calpain overactivation is a key player in neuronal damage. nih.govnih.gov For instance, in Alzheimer's disease models, inhibiting calpain has been shown to restore normal synaptic function and improve memory. nih.govnih.govjci.org This is achieved by preventing the degradation of essential synaptic proteins and reducing the production of toxic protein aggregates. nih.govnih.gov Research has demonstrated that specific calpain inhibitors can rescue synaptic plasticity and cognitive deficits in animal models of Alzheimer's disease. nih.govjci.org Furthermore, in models of tauopathies, another class of neurodegenerative diseases, the overexpression of the endogenous calpain inhibitor, calpastatin, has been shown to prevent the pathological cascade, including the breakdown of cytoskeletal proteins and the hyperphosphorylation of tau, ultimately extending lifespan in animal models. nih.govnih.govjneurosci.org

Cardiovascular diseases also present a strong case for calpain inhibition. In conditions like heart failure and myocardial ischemia-reperfusion injury, calpain overactivation contributes to adverse cardiac remodeling and dysfunction. jacc.orgmdpi.com Pharmacological inhibition of calpain has demonstrated protective effects in various rodent models of heart failure by preserving cardiac structure and function. jacc.orgmdpi.comjacc.org Studies using the calpain inhibitor MDL-28170 in animal models of heart failure have shown that it can mitigate the development of the disease and improve cardiac function. jacc.orgjacc.orgplos.orgnih.gov

The detrimental role of calpain overactivity extends to other pathologies as well, including muscular dystrophy, diabetes, and cataract formation , where the inappropriate degradation of cellular components by calpains contributes to tissue damage and disease progression.

Interactive Table 1: Research Findings on Calpain Inhibition in Disease States

| Disease Model | Calpain Inhibitor | Key Findings | Reference(s) |

| APP/PS1 Mouse Model of Alzheimer's Disease | E64, BDA-410 | Restored normal synaptic function and plasticity; Improved spatial-working and associative fear memory. | nih.govnih.govjci.orgjci.org |

| JNPL3 Mouse Model of Tauopathy | Calpastatin (overexpression) | Prevented tauopathy, including breakdown of cytoskeletal proteins and cdk5 activation; Delayed disease onset and extended survival. | nih.govnih.govjneurosci.orgjneurosci.org |

| Lentiviral Mouse Model of Machado-Joseph Disease (MJD) | BDA-410 | Decreased mutant ataxin-3 fragments and aggregation; Prevented cell injury and neurodegeneration; Alleviated motor impairments. | oup.com |

| Canine Model of Chronic Heart Failure | MDL-28170 | Reduced late sodium current amplitude and accelerated its decay in ventricular myocytes, improving cellular electrophysiology. | plos.orgnih.gov |

| Murine Models of Heart Failure (Myocardial Infarction, Transverse Aortic Constriction) | MDL-28170 | Protected against cardiac dysfunction by preserving junctophilin-2 expression and T-tubule integrity. | jacc.orgmdpi.comjacc.org |

Exploring Modulatory Roles in Complex Biological Systems

Beyond their role in pathology, calpains are crucial modulators of a vast range of normal cellular processes. mdpi.com Unlike proteases that cause wholesale degradation of proteins, calpains typically perform limited and specific cleavage of their substrates. This targeted proteolysis acts as a sophisticated regulatory mechanism, altering the function, localization, or stability of the substrate proteins. nih.gov

A prime example of calpain's modulatory function is its role in synaptic plasticity , the cellular basis of learning and memory. Calpain activation, triggered by calcium influx through NMDA receptors, leads to the cleavage of various cytoskeletal and signaling proteins, which is essential for the structural and functional changes that underlie long-term potentiation (LTP), a form of synaptic strengthening. nih.govpnas.org

Calpains also play a significant role in the regulation of cellular signaling pathways . They can cleave and thereby modulate the activity of key signaling molecules such as protein kinase C (PKC), the Gq signaling pathway, and CaMKIIα. nih.govnih.govpnas.org For instance, calpain-mediated cleavage of β-catenin can be triggered by the Gq signaling pathway, providing a mechanism for cross-talk between these two important cellular cascades. pnas.org

The cytoskeleton , which provides structural support to cells and is involved in cell motility and division, is another major target for calpain-mediated modulation. Calpains cleave a variety of cytoskeletal proteins, including spectrin, talin, and vinculin, leading to cytoskeletal rearrangement. nih.govresearchgate.netbioscientifica.compnas.org This process is vital for events such as cell migration and the dynamic changes in cell shape required for various physiological functions.

By using specific calpain inhibitor peptides in research settings, scientists can dissect these complex modulatory roles. Inhibiting calpain activity allows for the identification of its substrates and the elucidation of the functional consequences of their cleavage, providing invaluable insights into the fundamental mechanisms that govern cellular behavior.

Interactive Table 2: Modulatory Roles of Calpain in Biological Systems

| Biological Process | Calpain Substrate(s) | Functional Consequence of Cleavage | Reference(s) |

| Synaptic Plasticity | NMDA receptor subunits (GluN2A, GluN2B), CaMKIIα, Spectrin, β-catenin | Altered receptor function, irreversible kinase activation, cytoskeletal remodeling, modulation of synaptic adhesion, all contributing to long-term potentiation. | nih.govpnas.orgfrontiersin.org |

| Signal Transduction | Protein Kinase C (PKC), G-protein alpha subunits, β-catenin | Sustained or upregulated kinase activity, altered G-protein signaling, regulation of Wnt/β-catenin pathway. | nih.govpnas.orgfrontiersin.org |

| Cytoskeletal Remodeling | Spectrin, Talin, Vinculin, Filamin-1, Cortactin | Disassembly of actin filaments, regulation of focal adhesions, altered cell membrane stability and permeability, contributing to cell migration and shape changes. | nih.govresearchgate.netbioscientifica.compnas.orgpnas.org |

| Cell Death Pathways | Caspases, Bcl-2 family proteins | Activation of apoptotic and necrotic pathways through cleavage and activation of pro-apoptotic proteins. | frontiersin.orgfrontiersin.org |

| Platelet Activation | Integrin signaling components (e.g., SNAP-23), Protein Tyrosine Phosphatase 1B (PTP1B) | Modulation of outside-in signaling, regulation of granule secretion and platelet spreading. | nih.gov |

Classification and Structural Diversity of Calpain Inhibitor Peptides

Calpastatin-Derived Peptides: Structural Basis and Efficacy

Calpastatin is the only known endogenous protein inhibitor that is absolutely specific for classical calpains. igakuken.or.jp It consists of four repetitive inhibitory domains, each capable of inhibiting a calpain molecule. acs.org Each inhibitory domain contains three subdomains: A, B, and C. researchgate.net Subdomains A and C bind to the penta-EF-hand domains of calpain, while subdomain B interacts with the active site to inhibit the enzyme. acs.orgresearchgate.net

Synthetic peptides derived from calpastatin have been extensively studied. A 27-mer peptide from domain 1 of human calpastatin (CP1B) is a potent and highly selective inhibitor of µ-calpain, with a reported Ki value of 0.2 nM. uni-muenchen.de This peptide is over 30,000-fold more selective for µ-calpain than for cathepsin L and shows negligible inhibition of cathepsin B, caspase 3, and the proteasome. uni-muenchen.de Structural studies suggest that a distinctive turn in the region of Glu10 to Lys13 of this peptide is crucial for its inhibitory activity. acs.org While calpastatin itself is unstructured in solution, it adopts a structured conformation upon binding to calpain, with regions A and C forming α-helices. acs.orgnih.gov This interaction has inspired the design of stabilized α-helical peptides that act as potent and selective calpain inhibitors. nih.gov

Other Endogenous Peptide Fragments with Inhibitory Activity

Besides calpastatin, research has identified other endogenous peptides with the ability to inhibit calpain. A pentapeptide, LSEAL (Leu-Ser-Glu-Ala-Leu), was identified through phage display and shows homology to domains A and C of calpastatin. uky.edu This peptide was found to be membrane-permeable and capable of inhibiting calpain activity, protecting neurons from calpain-mediated cell death. uky.edu It is thought to act as an allosteric inhibitor, binding to the calcium-binding domains of calpain rather than the active site. dovepress.com The discovery of such peptides highlights that endogenous molecules other than calpastatin can modulate calpain activity, offering alternative templates for inhibitor design.

Synthetic Calpain Inhibitor Peptidomimetics

Alpha-Ketoamide and Alpha-Ketohydroxamate Derivatives

Alpha-ketoamides and alpha-ketohydroxamates are potent, reversible inhibitors of calpains. tandfonline.comtandfonline.com Their mechanism of action involves the formation of a stable, reversible hemithioketal adduct with the active site cysteine residue of the protease. nih.gov This interaction mimics the transition state of peptide bond hydrolysis, leading to effective inhibition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies on a series of peptide α-ketoamide and α-ketohydroxamate derivatives have provided insights into the structural features that enhance inhibitory activity. tandfonline.comtandfonline.com These studies have shown that increased hydrophobicity, achieved through a higher LogP value, can improve cellular permeability. tandfonline.comtandfonline.com Furthermore, a higher heat of formation and lower HOMO (Highest Occupied Molecular Orbital) energy are associated with better binding and increased activity against calpain I. tandfonline.comtandfonline.com

The design of these inhibitors often involves a peptide backbone that directs the α-ketoamide or α-ketohydroxamate "warhead" to the active site. For instance, peptidyl α-ketoamides with the general structure Cbz-L-Leu-D,L-AA-CONH-R, where R is a heterocyclic base, have been shown to be effective inhibitors of calpain I and II. nih.gov In these structures, a smaller hydrophobic residue like Abu (α-aminobutyric acid) is slightly favored over a larger one like Phe (phenylalanine) at the P1 position. nih.gov The presence of nucleobases in the primed region can enhance binding through stacking interactions with a tryptophan residue near the active site. nih.gov

A series of di- and tripeptide α-ketohydroxamic esters have also been developed as potent inhibitors of recombinant human calpain I. One such compound, a Cbz-Leu-Phe hydroxamate, demonstrated an IC50 value of 6 nM against calpain I. nih.gov Other derivatives with a Cbz-Leu-Leu-Phe sequence have shown high potency in cell-based assays. nih.gov

| Compound Type | Key Structural Features | Mechanism of Action |

| Alpha-Ketoamides | Peptidyl backbone, α-ketoamide warhead, heterocyclic bases in primed region. nih.gov | Reversible formation of a hemithioketal adduct with the active site cysteine. nih.gov |

| Alpha-Ketohydroxamates | Di- or tripeptide backbone, α-ketohydroxamic ester warhead. nih.gov | Similar to α-ketoamides, forming a stable adduct with the active site. tandfonline.com |

Aldehyde-Based Peptidomimetics

Aldehyde-based peptidomimetics are a well-established class of reversible calpain inhibitors. tandfonline.com The aldehyde functional group is highly reactive and readily forms a covalent but reversible hemiacetal adduct with the thiol group of the active site cysteine. tandfonline.comscispace.com This class of inhibitors often mimics the substrate of the protease, with the peptide or peptidomimetic portion guiding the aldehyde "warhead" to the active site. frontiersin.org

While highly potent, the inherent reactivity of the aldehyde group can lead to off-target effects and metabolic instability. frontiersin.org To address these limitations, researchers have developed "self-masked" aldehyde inhibitors. These compounds, such as those based on a dipeptide aldehyde scaffold (Cbz-Phe-Phe-CHO), incorporate a 1'-hydroxy group on the P1 phenylalanine residue, effectively creating an o-tyrosinyl aldehyde. frontiersin.org This modification helps to temper the reactivity of the aldehyde while maintaining inhibitory potency. frontiersin.org

Another strategy to improve the properties of aldehyde-based inhibitors involves replacing the P2 chiral carbon with a nitrogen atom, creating urea-based peptidomimetics. This modification has been shown to yield inhibitors with greater selectivity for µ-calpain over other proteases like cathepsin B. nih.gov

| Inhibitor Class | Key Structural Features | Mechanism of Action | Notable Examples |

| Peptidyl Aldehydes | Peptide backbone with a C-terminal aldehyde group. scispace.com | Reversible covalent inhibition through hemiacetal formation with the active site cysteine. scispace.com | Cbz-Phe-Phe-CHO frontiersin.org |

| Urea-Based Peptidomimetics | Replacement of the P2 chiral carbon with nitrogen, forming a urea (B33335) linkage. nih.gov | Similar to peptidyl aldehydes, but with potentially improved selectivity. nih.gov | Not specified |

| Self-Masked Aldehydes | Incorporation of a hydroxyl group near the aldehyde to reduce reactivity. frontiersin.org | Reversible covalent inhibition with improved metabolic stability. frontiersin.org | o-tyrosinyl aldehyde derivatives frontiersin.org |

Cyclic Peptide and Amidine-Based Peptidomimetics

Cyclic peptides have emerged as a promising scaffold for calpain inhibitors due to their enhanced metabolic stability and reduced conformational flexibility compared to their linear counterparts. eurpepsoc.comeurpepsoc.com This conformational constraint can lead to higher selectivity and potency. eurpepsoc.com The design of cyclic peptide inhibitors is often inspired by the structure of calpastatin, the endogenous protein inhibitor of calpain. acs.orgnih.gov Specifically, the β-turn loop within calpastatin that interacts with the calpain active site has served as a template for designing cyclic peptidomimetics. acs.orgnih.gov

One approach to creating these cyclic structures involves aziridine (B145994) aldehyde-mediated peptide macrocyclization. acs.orgnih.gov This method has been used to generate libraries of peptidic compounds, leading to the identification of molecules with low micromolar inhibition of calpain-2. acs.orgnih.gov Further optimization of these cyclic peptides has resulted in probes with increased potency and selectivity against calpain over other cysteine proteases. acs.orgnih.gov Interestingly, these cyclic peptides can exhibit different modes of inhibition, including competitive, non-competitive, and mixed inhibition, with some even targeting allosteric sites on the enzyme. eurpepsoc.comacs.orgnih.gov

Amidine-based peptidomimetics represent another innovative approach. The amidine functionality can act as a conformational probe in cyclic peptides. utoronto.ca For example, chloroamidine has been identified as a potent inhibitor of peptidylarginine deiminase (PAD), an enzyme whose activity can be influenced by calpain. nih.gov While not direct calpain inhibitors themselves in the examples found, the use of amidine functional groups in peptidomimetic design highlights a broader strategy of incorporating non-natural functionalities to achieve desired biological activities and structural properties. utoronto.ca

| Scaffold | Design Strategy | Key Findings |

| Cyclic Peptides | Mimicking the β-turn loop of calpastatin; aziridine aldehyde-mediated macrocyclization. acs.orgnih.gov | Identified inhibitors with low micromolar potency, improved selectivity, and diverse inhibition modes (competitive, non-competitive, mixed). eurpepsoc.comacs.orgnih.gov |

| Amidine-Based Peptidomimetics | Incorporation of amidine functionality as a conformational probe. utoronto.ca | Chloroamidine inhibits peptidylarginine deiminase, an enzyme linked to calpain activity. nih.gov |

Other Novel Peptide Scaffold Designs

The quest for more potent and selective calpain inhibitors has led to the exploration of various novel peptide scaffold designs beyond the conventional classes. These innovative approaches aim to overcome limitations such as poor selectivity and bioavailability.

One such design involves the use of epoxide-incorporating peptidomimetics . acs.org Inspired by the natural product E-64, a potent but non-selective epoxide-containing calpain inhibitor, researchers have developed successive generations of inhibitors with improved selectivity for calpain-1. acs.orgnih.gov These inhibitors act irreversibly by forming a covalent bond with the active site cysteine. acs.org Computationally assisted design has been instrumental in refining these scaffolds to enhance their selectivity. acs.orgnih.gov

Triazole-modified peptidomimetics offer another avenue for novel inhibitor design. frontiersin.org The triazole ring can be used to create macrocyclic structures that mimic the β-strand geometry of peptides. frontiersin.org This conformational constraint can enhance biological activity and stability. frontiersin.org Huisgen cycloaddition is a key chemical reaction used to synthesize these triazole-containing macrocycles. frontiersin.org

Furthermore, the development of allosteric inhibitors represents a significant shift from traditional active-site directed inhibitors. cardiff.ac.uk These molecules bind to sites on the calpain enzyme that are distinct from the active site, often targeting the calcium-binding domains. cardiff.ac.uk This approach can lead to greater isoform selectivity. For example, small molecules have been identified that bind to the PEF(S) and PEF(L) domains of calpain, resulting in allosteric inhibition with moderate selectivity for calpain-1 over calpain-2. cardiff.ac.uk

| Scaffold Design | Key Features | Mechanism of Action |

| Epoxide-Incorporating Peptidomimetics | Contains an electrophilic epoxide warhead. acs.org | Irreversible covalent modification of the active site cysteine. acs.org |

| Triazole-Modified Peptidomimetics | Incorporates a triazole ring to form macrocycles and mimic peptide secondary structures. frontiersin.org | Conformational constraint leading to enhanced activity and stability. frontiersin.org |

| Allosteric Inhibitors | Binds to regulatory domains (e.g., calcium-binding domains) rather than the active site. cardiff.ac.uk | Induces a conformational change that inhibits enzyme activity, often with greater isoform selectivity. cardiff.ac.uk |

Direct Enzyme-Inhibitor Interactions

Direct interactions between inhibitor peptides and the calpain enzyme are a primary mechanism of action. These interactions physically obstruct the enzyme's catalytic machinery, preventing the binding and cleavage of substrates.

The active site of calpain contains a catalytic triad (B1167595) of amino acid residues—specifically Cysteine (Cys), Histidine (His), and Asparagine (Asn)—that is essential for its proteolytic activity. acs.org Inhibitor peptides that target the active site directly interfere with this triad, leading to a loss of function.

The natural inhibitor of calpain, calpastatin, contains specific regions that bind within the active site cleft of calpain, physically blocking substrate access. acs.org Synthetic peptides have been designed to mimic this action. For instance, a 27-residue peptide derived from calpastatin, known as B27-WT, is a potent inhibitor of µ- and m-calpain by interacting with the active site. nih.gov Similarly, peptidomimetics inspired by a β-turn loop in calpastatin have been developed to form extensive interactions around the active site cysteine. acs.org

Several small molecule peptide inhibitors, such as Calpeptin (B1683957), ALLM, and ALLN, also function by binding to the enzyme's active site. scbt.com This binding prevents substrate access and processing, thereby inhibiting proteolytic activity. scbt.com

Some peptide-based inhibitors form a covalent bond with a residue in the active site, leading to irreversible or slowly reversible inhibition. acs.orgnih.gov This mechanism often involves an electrophilic "warhead" on the inhibitor that reacts with the nucleophilic sulfhydryl group of the active site cysteine (Cys115). acs.orgyoutube.com

For example, the inhibitor ALLN is characterized by its ability to form a covalent bond with the active site of calpain 1. scbt.com Peptidomimetic inhibitors like ZLLYCH₂F have also been shown to covalently inactivate the human µ-calpain protease core by binding to Cys115. acs.org This covalent adduct formation effectively and often permanently blocks the enzyme's catalytic function. acs.orgnih.govacs.org Inhibitors such as E-64 and Z-LLY-FMK are also known to act as irreversible inhibitors of calpain. scbt.commerckmillipore.com

Table 1: Examples of Covalent Calpain Inhibitors

| Inhibitor | Mechanism | Target Residue | Reference |

| ALLN | Forms a covalent bond with the enzyme's active site. | Cysteine | scbt.com |

| ZLLYCH₂F | Covalently inactivates the protease core. | Cys115 | acs.org |

| E-64 | Irreversibly binds to the thiol group of cysteine residues. | Cysteine | scbt.comnih.gov |

| Z-LLY-FMK | Acts as a potent, irreversible inhibitor of calpain II. | Cysteine | merckmillipore.com |

In contrast to covalent inhibitors, reversible competitive inhibitors bind non-covalently to the active site. scbt.com Their binding is in equilibrium, and they compete directly with the substrate for access to the catalytic site. The effectiveness of these inhibitors is dependent on their concentration and their affinity for the active site relative to the substrate. uni-muenchen.de

Leupeptin (B1674832) is a classic example of a reversible inhibitor that forms non-covalent interactions with the active site, stabilizing an inactive conformation of the enzyme. scbt.comresearchgate.net Calpastatin and peptides derived from it, such as CP1B, also act as reversible and competitive inhibitors. uni-muenchen.de The inhibition by these peptides is characterized by their ability to associate and dissociate from the active site, allowing for a more dynamic regulation of calpain activity. uni-muenchen.de

Table 2: Reversible Competitive Calpain Inhibitors

| Inhibitor | Characteristics | Ki Value | Reference |

| Leupeptin | Forms non-covalent interactions with the active site. | Not specified | scbt.comresearchgate.net |

| CP1B | Calpastatin-derived peptide, reversible and competitive with substrates. | 0.2 nM | uni-muenchen.de |

| Calpastatin | Endogenous inhibitor, binds reversibly to the active site in the presence of calcium. | Not specified | dovepress.com |

Allosteric modulation represents a more indirect mechanism of inhibition. acs.orgnih.gov Inhibitor peptides that act allosterically bind to a site on the calpain enzyme that is distinct from the active site. acs.orgnih.gov This binding event triggers a conformational change that is transmitted through the protein structure to the active site, ultimately affecting its ability to bind and cleave substrates. scbt.comscbt.com

Calpain enzymes possess several domains outside of the catalytic core that serve as regulatory sites. researchgate.net These non-catalytic sites, such as the calcium-binding penta-EF-hand (PEF) domains, are attractive targets for allosteric inhibitors. researchgate.netresearchgate.net

The endogenous inhibitor calpastatin exemplifies this mechanism by having distinct regions (A and C) that bind to the PEF domains (domains IV and VI) of calpain, in addition to the region (B) that interacts with the active site. acs.orgresearchgate.netnih.gov This multi-site interaction is crucial for its high specificity and potent inhibition. researchgate.netnih.gov Some synthetic inhibitors have been designed to specifically target these non-catalytic domains. For example, PD150606 was initially thought to function by interacting with the calcium-binding domains of calpain, rather than its catalytic site, though recent studies suggest it may act on the protease core domain instead. dovepress.comresearchgate.net Calpain Inhibitor VI is another example that binds to distinct sites on the calpain enzyme, inducing allosteric inhibition. scbt.com

The binding of an allosteric inhibitor to a non-catalytic site induces a cascade of conformational changes throughout the calpain molecule. scbt.comscbt.com These structural alterations can modify the geometry of the active site cleft, making it less accessible or completely inaccessible to substrates. scbt.comscbt.com

For instance, the binding of Calpain Inhibitor VI to its allosteric site causes conformational shifts that obstruct substrate access, thereby reducing the enzyme's catalytic efficiency. scbt.com Similarly, inhibitors like ALLM induce a conformational change upon binding that effectively blocks substrate recognition and processing. scbt.com The binding of calpastatin to the PEF domains also contributes to conformational changes that stabilize the inhibited state of the enzyme. nih.govnih.gov This mechanism of action, which relies on altering the enzyme's three-dimensional structure, can offer a higher degree of specificity compared to active-site-directed inhibitors. nih.govresearchgate.net

Allosteric Modulation of Calpain Activity

Isoform Specificity and Selectivity Profiles of Calpain Inhibitor Peptides

A critical aspect of calpain inhibitor peptides is their specificity and selectivity. This relates not only to their ability to distinguish between different calpain isoforms but also their capacity to avoid interacting with other, unrelated proteases. The lack of high specificity can lead to off-target effects, complicating their use as research tools or therapeutic agents. researchgate.netnih.gov

Differential Inhibition of Calpain-1 and Calpain-2

The two most well-studied calpain isoforms, Calpain-1 (μ-calpain) and Calpain-2 (m-calpain), are ubiquitously expressed but can have distinct, and sometimes opposing, biological roles. tandfonline.comportlandpress.com For example, in the context of neuronal function, Calpain-1 activation is often associated with neuroprotection and synaptic plasticity, whereas Calpain-2 activation is linked to neurodegeneration. nih.govmdpi.com This functional divergence makes the development of isoform-selective inhibitors a significant goal. tandfonline.com

Many peptide inhibitors, such as Calpeptin and the synthetic peptide LSEAL, inhibit both Calpain-1 and Calpain-2. researchgate.neteneuro.org However, research has yielded peptides with preferential activity. Studies have demonstrated that even small changes in a peptide's structure can alter its inhibitory profile. nih.gov While some inhibitors are designed to be pan-calpain inhibitors, others have been identified with significant selectivity. For instance, z-Leu-Phe-CONH-nPr is a highly selective inhibitor of Calpain-2. google.com Conversely, the peptide disulfide (CYGAK)2 was developed as a selective inhibitor for Calpain 10, with no inhibitory action against Calpain-1. nih.gov

The differential roles of the isoforms mean that non-selective inhibition may produce complex or confounding results. In a rat model of Parkinson's disease, the pan-calpain inhibitor Calpeptin significantly downregulated the expression of Calpain-2 but not Calpain-1, which correlated with a neuroprotective outcome, suggesting that the therapeutic benefit was derived primarily from the inhibition of Calpain-2. mdpi.com

| Peptide Inhibitor | Target Isoform(s) | Selectivity Profile | Reference |

|---|---|---|---|

| Calpeptin | Calpain-1 and Calpain-2 | Reversibly inactivates both isoforms. | eneuro.org |

| LSEAL | Calpain-1 and Calpain-2 | Inhibits both isoforms; mimics endogenous calpastatin. | researchgate.net |

| z-Leu-Phe-CONH-nPr | Calpain-2 | Highly selective for Calpain-2 over Calpain-1 (Ki for Calpain-1 is 15 µM vs. 0.05 µM for Calpain-2). | google.com |

| (CYGAK)2 | Calpain-10 | Inhibits Calpain-10 with no inhibitory activity against Calpain-1. | nih.gov |

Off-Target Interactions with Other Cysteine Proteases

A significant challenge in the development of calpain inhibitors is achieving selectivity over other classes of proteases, particularly other cysteine proteases like cathepsins (e.g., Cathepsin B and L) and the proteasome. nih.govnih.gov Many small-molecule peptide inhibitors, especially those with reactive aldehyde functional groups, lack this selectivity and can inhibit a broad range of proteases, potentially leading to undesired cellular effects like apoptosis. nih.govnih.gov

The structural similarity in the active sites of cysteine proteases underlies much of this cross-reactivity. nih.gov However, research has shown that selectivity can be engineered. A study comparing di-leucine and tri-leucine peptide aldehydes revealed significant differences in their selectivity between calpain and the proteasome. nih.gov The dipeptide aldehyde benzyloxycarbonyl-leucyl-leucinal (ZLLal) was a potent inhibitor of calpain (IC₅₀ of 1.20 µM) but only weakly inhibited the proteasome. nih.gov In contrast, the tripeptide aldehyde benzyloxycarbonyl-leucyl-leucyl-leucinal (ZLLLal) strongly inhibited both calpain and the proteasome, making it far less selective. nih.gov This demonstrates that subtle modifications to the peptide backbone can dramatically alter the selectivity profile. For therapeutic applications, a high degree of selectivity (e.g., >30-fold) is considered essential to avoid adverse effects. nih.gov

| Peptide Inhibitor | Target | IC₅₀ (Concentration for 50% Inhibition) | Reference |

|---|---|---|---|

| ZLLal (benzyloxycarbonyl-leucyl-leucinal) | Calpain | 1.20 µM | nih.gov |

| Proteasome | 110-120 µM | ||

| ZLLLal (benzyloxycarbonyl-leucyl-leucyl-leucinal) | Calpain | 1.25 µM | nih.gov |

| Proteasome | 100-850 nM (0.1-0.85 µM) |

Structure Activity Relationship Sar and Rational Design of Calpain Inhibitor Peptides

Identification of Key Amino Acid Residues and Motifs for Inhibitory Function

The inhibitory function of calpain inhibitor peptides is critically dependent on specific amino acid residues and conserved motifs that mediate binding to the enzyme. Studies on peptides derived from calpastatin, the endogenous inhibitor of calpain, have been instrumental in identifying these key elements.

A 27-residue peptide derived from subdomain 1B of human calpastatin, known as B27-WT, has been shown to be a potent inhibitor of both µ-calpain and m-calpain. nih.gov Research utilizing beta-alanine (B559535) scanning mutagenesis on this peptide has pinpointed two critical regions, or "hot spots," essential for its inhibitory activity. nih.gov These hot spots are the Leu(11)-Gly(12) and Thr(17)-Ile(18)-Pro(19) sequences. nih.govacs.org The mutation of any single key residue within these two clusters leads to a significant decrease in inhibitory function, highlighting their importance in the peptide's interaction with calpain. nih.govacs.org

Similarly, a 20-mer peptide truncated from the same region, named CP1B, also retains high affinity and selectivity for calpain. acs.orgnih.gov This further underscores the importance of the conserved sequences within this domain for inhibitory action. The highly conserved TIPPXYR motif, found in the central part of calpastatin's subdomain B, is another crucial element, although it shows no inhibitory activity on its own. researchgate.net The inhibitory activity of subdomain B peptides requires a minimum length of 13 amino acids, suggesting that a broad interaction surface with the calpain molecule is necessary for effective inhibition. researchgate.netresearchgate.net

| Peptide/Motif | Key Residues/Sequence | Function/Importance | Source |

|---|---|---|---|

| B27-WT / CP1B | Leu(11)-Gly(12) | "Hot spot" critical for inhibitory function; mutation leads to dramatic loss of activity. | nih.govacs.org |

| B27-WT / CP1B | Thr(17)-Ile(18)-Pro(19) | Second "hot spot" essential for inhibitory function; mutation of key residues causes significant activity loss. | nih.govacs.org |

| Calpastatin Subdomain B | TIPPXYR | Highly conserved sequence, but has no inhibitory activity by itself. Part of the larger binding interface. | researchgate.net |

| CP1B | Leu11 | Side chain fits into a hydrophobic pocket in the calpain active site; crucial for binding. | acs.org |

| CP1B | Ile18 | Key residue within the second "hot spot" contributing to the inhibitory function. | acs.org |

Influence of Peptide Backbone Conformation on Binding Affinity

The three-dimensional structure of a peptide inhibitor, particularly the conformation of its backbone, plays a pivotal role in its binding affinity to calpain. X-ray crystal structures of calpain-inhibitor complexes consistently show that the inhibitor backbone adopts an extended beta-strand conformation when bound to the active site. researchgate.net

Computational studies on the CP1B peptide have revealed that a propensity to form a loop-like conformation between residues Glu10 and Lys13, even in the absence of the enzyme, is a significant contributor to its inhibitory activity. acs.orgnih.gov This suggests that the pre-arrangement of the peptide into a conformation that is complementary to the calpain binding site reduces the entropic penalty of binding, thereby enhancing affinity. nih.gov The importance of this loop is supported by the crystal structure of the calpain-calpastatin complex, which shows a similar loop in this region. acs.org

Furthermore, research has demonstrated that maintaining a restricted backbone conformation for the Leu(11)-Gly(12) and Thr(17)-Ile(18)-Pro(19) hot spots is a requirement for the peptide's inhibitory function. nih.gov This conformational rigidity ensures the optimal presentation of side chains for interaction with the enzyme. The design of macrocyclic peptides that lock the backbone into this bioactive conformation has been a successful strategy for creating potent inhibitors. nih.gov

Role of Chemical Modifications and Substitutions on Potency and Selectivity

Chemical modifications and substitutions to the primary amino acid sequence of peptide inhibitors are crucial for optimizing their potency, selectivity, and pharmacokinetic properties. These modifications can range from altering side chains to modifying the peptide backbone.

Systematic changes to the sequence of calpastatin-based peptides have led to the development of probes with enhanced potency and, importantly, greater specificity for calpain over other cysteine proteases like cathepsins. nih.gov For instance, the introduction of an N-terminal 4-fluorophenylsulfonyl group has been shown to favorably influence the potency of both acyclic and macrocyclic calpain inhibitors. researchgate.net The development of peptidomimetic inhibitors, such as α-ketoamides and α-ketohydroxamates, was pursued specifically to improve upon the potency and selectivity that was limited in earlier inhibitors. tandfonline.com

Hydrophobicity and Cellular Permeability Considerations

A significant challenge in developing peptide-based inhibitors is ensuring they can cross the cell membrane to reach their intracellular target. Increasing the hydrophobicity of a peptide is a common strategy to improve its cellular permeability. tandfonline.comresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies have indicated that a higher LogP value, which corresponds to increased hydrophobicity, is beneficial for achieving cellular permeability. tandfonline.comresearchgate.net

Enhancing cell permeability and stability has been achieved through the addition of hydrophobic N-terminal capping groups. nih.gov However, a delicate balance must be struck, as excessive hydrophobicity can lead to poor aqueous solubility. nih.gov To counteract this, strategies such as adding C-terminal extensions like polyethylene (B3416737) glycol (PEG) have been used to improve the aqueous compatibility of highly hydrophobic sequences. nih.gov The relationship between hydrophobicity and cell penetration is complex and appears to be influenced by the balance between hydrophobic/aromatic character and the number of positively charged residues. mdpi.com

Specific Side Chain Contributions to Binding

The side chains of amino acids at specific positions within the peptide inhibitor make critical contacts with the calpain active site and surrounding subsites, dictating both potency and selectivity. The S2 subsite of calpain has a preference for large hydrophobic residues, making a leucine (B10760876) residue at the P2 position of the inhibitor highly favorable for binding. nih.gov The leucyl side chain is accommodated by a hydrophobic pocket, an interaction that is also seen in other cysteine proteases, which can lead to a lack of selectivity. nih.gov

To enhance specificity, developing interactions on the C-terminal (primed) side of the inhibitor is advantageous. nih.gov Crystal structures of α-ketoamide inhibitors with primed-side extensions have revealed novel, unexpected aromatic-stacking interactions between an adenine (B156593) moiety on the inhibitor and the Trp298 side chain of calpain. nih.gov This interaction significantly increased the inhibitor's potency. nih.gov

Studies on α-ketoamides have also shown that the S1' subsite of calpain I likely contains an acidic amino acid residue, identified through molecular modeling as Glu261. nih.gov This was deduced from the observation that an amidino derivative was approximately 6000-fold more potent than a carboxylic acid derivative at the P1' position, indicating a favorable electrostatic interaction. nih.gov In other custom-designed peptide inhibitors, a tyrosine at the Y2 position was found to make van der Waals contacts with A229 and W265, while a lysine (B10760008) at the K5 position formed a salt bridge with D29, demonstrating the precise nature of side chain contributions to binding. nih.gov

| Modification/Substitution | Position | Effect | Rationale/Observation | Source |

|---|---|---|---|---|

| Increased LogP | Overall Molecule | Increases cellular permeability | QSAR models show a positive correlation between hydrophobicity and permeability. | tandfonline.comresearchgate.net |

| Hydrophobic N-terminal capping group | N-terminus | Enhances cell permeability and stability | Example: Z-Leu-Nle-CHO (Calpeptin). | nih.gov |

| Leucine | P2 | Strongly enhances binding affinity | Side chain fits into a large hydrophobic S2 pocket in calpain. | nih.gov |

| Adenine moiety | Primed-side | Increases potency | Forms an aromatic-stacking interaction with Trp298 in calpain. | nih.gov |

| Amidino group | P1' | Dramatically increases potency (~6000x over COOH) | Suggests interaction with an acidic residue (Glu261) in the S1' subsite. | nih.gov |

| α-aminobutyric acid (Abu) for Alanine (B10760859) | A4 in CYGAK | ~2-fold increase in potency | Allows for greater complementarity with a nearby hydrophobic pocket. | nih.gov |

Computational Chemistry and Molecular Modeling in Peptide Inhibitor Design

Computational chemistry and molecular modeling have become indispensable tools in the rational design of calpain inhibitor peptides. These methods provide insights into the dynamic conformational preferences of peptides and the specific interactions that govern binding, thereby guiding the synthesis of more effective inhibitors. acs.orgelsevierpure.com Molecular dynamics simulations, for example, can illuminate the importance of the prearrangement of loop regions for inhibitory activity. acs.org Docking studies help to visualize and analyze the binding modes of inhibitors within the calpain active site, revealing key hydrogen bonds and hydrophobic interactions. science.gov

Homology Modeling of Calpain Isoforms

While crystal structures for some calpain isoforms are available, many, such as calpain 10, have not been structurally characterized by experimental methods. nih.gov In such cases, homology modeling provides a powerful approach to generate a three-dimensional structural model. nih.govnih.gov This technique relies on the known experimental structure of a homologous protein (a template) to predict the structure of the target protein (the query). mdpi.com

For example, a homology model of calpain 10 was generated using the crystal structure of calpain 1 as a template. nih.gov Similarly, a 3D model of a bovine µ-calpain (CAPN1) bound to its inhibitor calpastatin (CAST4) was constructed using the known structure of a rat calpain-2/CAST4 complex as the template. nih.govmdpi.com These models are crucial for structure-based drug design, allowing for the docking of potential inhibitors and the identification of key interactions. nih.gov For instance, by docking the inhibitor CYGAK into the calpain 10 homology model, researchers could rationalize the previously established structure-activity relationship and propose modifications to improve potency, such as substituting an alanine with α-aminobutyric acid to better fit a hydrophobic pocket. nih.gov It is important to note that while calpain isoforms share more than 50% sequence homology in their protease domains, this does not always indicate similar physiological function or biochemical properties. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding modes and affinities of peptide inhibitors to the calpain active site. These methods provide insights into the crucial interactions that govern inhibitor potency and selectivity, thereby guiding the rational design of new and improved inhibitors. nih.gov

Molecular dynamics simulations have been instrumental in understanding the conformational preferences of calpain inhibitors. acs.org For instance, computational studies on a 20-mer peptide derived from calpastatin, known as CP1B, have shown that its inhibitory activity is linked to a propensity to form a loop-like conformation in the absence of the enzyme. acs.orgnih.gov This pre-arrangement of the peptide into a bioactive conformation is believed to contribute significantly to its high affinity and selectivity for calpain. acs.orgnih.gov These simulations, when correlated with experimental IC₅₀ values, help to elucidate the specific contributions of individual amino acid residues to maintaining this active conformation. acs.org

Docking studies, on the other hand, predict the preferred binding orientation of an inhibitor within the calpain active site. nih.govscirp.org These simulations can identify key hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the inhibitor and the enzyme. nih.govmdpi.com For example, docking studies of various inhibitors have confirmed the importance of interactions with the catalytic triad (B1167595) residues (Cys, His, Asn) in the calpain active site. acs.org Furthermore, these simulations can be used to screen virtual libraries of compounds, prioritizing those with the highest predicted binding affinities for synthesis and experimental testing. nih.govnih.gov

The combination of molecular docking and dynamics simulations provides a comprehensive picture of the inhibition mechanism at an atomic level. nih.gov Docking can provide a starting static snapshot of the inhibitor-enzyme complex, which can then be subjected to molecular dynamics simulations to explore its dynamic behavior and stability over time. nih.govyoutube.com This integrated approach has been successfully used to identify essential structural requirements for ligand binding and to guide the design of more selective and potent calpain inhibitors. nih.gov

Table 1: Examples of Calpain Inhibitor Peptides and Investigated Properties

| Inhibitor | Type | Investigated Property | Key Finding |

|---|---|---|---|

| CP1B | Peptide | Conformational preferences and inhibitory activity | Propensity to adopt a loop-like conformation contributes to inhibitory activity. acs.orgnih.gov |

| α-ketoamides | Peptidomimetic | Binding mode and activity | Interaction with the catalytic triad is crucial for inhibition. tandfonline.comtandfonline.com |

| α-ketohydroxamates | Peptidomimetic | Binding mode and activity | Interaction with the catalytic triad is crucial for inhibition. tandfonline.comtandfonline.com |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.comtandfonline.com For calpain inhibitor peptides, QSAR studies are employed to identify the key physicochemical and structural properties that influence their inhibitory potency. tandfonline.comresearchgate.net

In a typical QSAR study, a set of related calpain inhibitors with known biological activities (e.g., IC₅₀ values) is selected. tandfonline.com A variety of molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can encode information about the molecule's electronic properties (e.g., HOMO and LUMO energies), hydrophobicity (e.g., LogP), and steric properties (e.g., molecular weight and shape). tandfonline.comtandfonline.com

Multiple linear regression (MLR) is a common statistical method used to build the QSAR model, which takes the form of an equation linking the biological activity to a combination of the most relevant descriptors. tandfonline.comtandfonline.com For a series of peptide α-ketoamide and α-ketohydroxamate derivatives, a QSAR model was developed that highlighted the importance of three key descriptors: LogP, heat of formation, and the energy of the highest occupied molecular orbital (HOMO). tandfonline.comtandfonline.com

The resulting QSAR model indicated that:

An increase in the LogP value, which corresponds to higher hydrophobicity, is favorable for inhibitory activity. This is likely due to improved cell permeability, allowing the inhibitor to reach its intracellular target. tandfonline.comtandfonline.com

An increase in the heat of formation is also positively correlated with activity, suggesting that more stable molecules may have better binding characteristics. tandfonline.comtandfonline.com

A decrease in the HOMO energy is beneficial for activity, which may relate to the electronic interactions between the inhibitor and the enzyme's active site. tandfonline.comtandfonline.com

The predictive power of a QSAR model is assessed through validation procedures, such as the leave-one-out (LOO) cross-validation technique, to ensure its robustness and ability to accurately predict the activity of new, untested compounds. tandfonline.comtandfonline.com These validated QSAR models serve as valuable tools in the rational design of novel calpain inhibitors, allowing researchers to prioritize the synthesis of compounds with a higher probability of being potent. researchgate.net

Table 2: Key Descriptors in QSAR Models for Calpain Inhibitors

| Descriptor | Physicochemical Property | Impact on Inhibitory Activity |

|---|---|---|

| LogP | Hydrophobicity | Increased value enhances cellular permeability and activity. tandfonline.comtandfonline.com |

| Heat of Formation | Thermodynamic Stability | Increased value favors better binding and activity. tandfonline.comtandfonline.com |

| HOMO Energy | Electronic Property | Decreased value favors better binding and activity. tandfonline.comtandfonline.com |

Strategies for Enhancing Peptide Stability and Bioavailability for Research Applications

A significant challenge in the use of peptide-based inhibitors for research applications is their inherent instability and poor bioavailability. Peptides are susceptible to degradation by proteases and often have difficulty crossing cell membranes. nih.govresearchgate.net To overcome these limitations, several strategies have been developed to enhance the stability and bioavailability of calpain inhibitor peptides.

One common approach is cyclization . By converting a linear peptide into a cyclic one, its conformational flexibility is reduced, which can lock the peptide into its bioactive conformation and increase its resistance to enzymatic degradation by exopeptidases. researchgate.neteurpepsoc.com Macrocyclization has been successfully employed in the design of calpain inhibitors, leading to compounds with improved potency. eurpepsoc.comigakuken.or.jp

Another effective strategy is the incorporation of non-natural amino acids . Replacing standard L-amino acids with their D-enantiomers can render the peptide resistant to proteolysis, thereby increasing its half-life. nih.gov Additionally, the introduction of other non-natural amino acids can be used to fine-tune the peptide's properties, such as its hydrophobicity and binding affinity. frontiersin.org

Chemical modification of the peptide backbone is another powerful technique. This can include the replacement of amide bonds with more stable isosteres or modifications at the N- and C-termini to block the action of aminopeptidases and carboxypeptidases. researchgate.netfrontiersin.org For example, N-terminal acetylation and C-terminal amidation are common modifications used to enhance peptide stability. frontiersin.org

The development of peptidomimetics represents a more advanced strategy. These are molecules that mimic the structure and function of a peptide but are built from non-peptide scaffolds. nih.gov This approach can lead to compounds with significantly improved stability, bioavailability, and selectivity compared to their parent peptides. nih.gov For instance, α-ketoamides and α-ketohydroxamates are classes of peptidomimetics that have shown promise as calpain inhibitors. tandfonline.comtandfonline.com

Finally, the use of delivery vectors , such as cell-penetrating peptides (CPPs), can be employed to improve the intracellular delivery of calpain inhibitors. nih.gov By attaching a CPP to the inhibitor, it can be more efficiently transported across the cell membrane to reach its target.

These strategies are crucial for transforming promising peptide inhibitors into effective research tools, enabling the study of calpain's role in various cellular processes. nih.gov

Cellular and Subcellular Modulations by Calpain Inhibitor Peptides

Regulation of Cellular Calcium Homeostasis through Calpain Inhibition

Calpain inhibitor peptides play a significant role in the intricate regulation of cellular calcium (Ca²⁺) homeostasis. Calpains are activated by elevated intracellular Ca²⁺ levels and, in turn, can modulate the very channels and pumps that control these levels. nih.govfrontiersin.org Pathological conditions often lead to a disruptive cycle of Ca²⁺ overload and sustained calpain activation. nih.gov

Inhibiting calpains can break this cycle. For instance, excessive calpain activity contributes to cellular calcium dysregulation by degrading key regulatory proteins such as the plasma membrane Ca²⁺ ATPase and the Na⁺/Ca²⁺ exchanger. nih.gov By preventing this degradation, calpain inhibitor peptides help maintain the function of these transporters, thus restoring normal Ca²⁺ levels.

Furthermore, calpains have been shown to cleave and alter the function of inositol (B14025) triphosphate (IP3) receptors and L-type calcium channels, which are critical for Ca²⁺ signaling. nih.gov The application of calpain inhibitor peptides can preserve the integrity and normal function of these channels, thereby preventing uncontrolled Ca²⁺ influx and release from intracellular stores. This protective effect on Ca²⁺ handling machinery is a cornerstone of their cellular modulatory effects.

| Key Protein in Calcium Homeostasis | Effect of Excessive Calpain Activity | Effect of Calpain Inhibitor Peptides |

| Plasma Membrane Ca²⁺ ATPase (PMCA) | Degradation, leading to impaired Ca²⁺ efflux | Preservation of function, promoting Ca²⁺ efflux |

| Na⁺/Ca²⁺ Exchanger (NCX) | Cleavage, contributing to Ca²⁺ dysregulation | Protection from degradation, supporting Ca²⁺ homeostasis |

| Inositol Triphosphate (IP3) Receptor | Cleavage, altering intracellular Ca²⁺ release | Maintenance of integrity and normal function |

| L-type Calcium Channel | Degradation, affecting Ca²⁺ influx | Preservation of channel function |

Preservation of Cytoskeletal Integrity and Remodeling Processes

The cytoskeleton, a dynamic network of protein filaments, is essential for cell shape, motility, and intracellular organization. Calpains are key players in cytoskeletal remodeling, and their inhibition by specific peptides has profound effects on the preservation and dynamics of this intricate structure. nih.govresearchgate.net

Focal adhesions are complex protein structures that link the actin cytoskeleton to the extracellular matrix, playing a pivotal role in cell migration and adhesion. The turnover of these adhesions is a tightly regulated process involving the cleavage of several key components by calpains. nih.govbiologists.com

Talin: This protein is a critical link between integrins and the actin cytoskeleton. Calpain-mediated cleavage of talin is a crucial step in the disassembly of focal adhesions. nih.govnih.gov The use of calpain inhibitor peptides or the expression of calpain-resistant talin mutants has been shown to stabilize focal adhesions and alter their dynamics. jneurosci.orgresearchgate.net

Paxillin (B1203293): As an important adaptor protein in focal adhesions, paxillin is also a substrate for calpain. nih.gov Its cleavage by calpain can negatively regulate focal adhesion dynamics and cell migration. nih.gov Inhibition of calpain prevents this cleavage, leading to altered adhesion turnover. jneurosci.org

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a central role in integrin signaling and focal adhesion regulation. Calpain-mediated proteolysis of FAK is involved in the disassembly of adhesions. nih.govnih.gov Inhibiting calpain with peptides or expressing a calpain-resistant FAK mutant can rescue impaired adhesion turnover. nih.gov

Research has demonstrated that the inhibition of calpain activity, either pharmacologically or through dominant-negative mutants, leads to an increase in adhesion assembly and a decrease in adhesion duration, ultimately affecting cell motility. researchgate.net

The integrity of the actin and spectrin (B1175318) cytoskeletons is vital for maintaining cell structure and function. Calpains can directly cleave these proteins, leading to cytoskeletal disruption, particularly under pathological conditions. frontiersin.org

Actin: Calpain is involved in actin remodeling during processes like cell spreading. nih.gov Inhibition of calpain, either through the overexpression of its endogenous inhibitor, calpastatin, or with cell-permeant peptide inhibitors like calpeptin (B1683957), has been shown to impede these actin rearrangements. nih.gov

Spectrin: Spectrin is a major component of the membrane skeleton. Its cleavage by calpain is a well-documented event in various cell types undergoing stress or injury. nih.gov Calpain-catalyzed proteolysis of αII-spectrin can either lead to enhanced skeletal plasticity or, in cases of excessive activation, complete dissolution of the spectrin-actin network. nih.gov Calpain inhibitor peptides can protect the spectrin cytoskeleton from this degradation. oup.com

The preservation of these cytoskeletal components by calpain inhibitor peptides is a key mechanism underlying their neuroprotective and cytoprotective effects in various experimental models. oup.com

Influence on Protein Turnover and Degradation Pathways

Calpain inhibitor peptides also exert significant influence on the major cellular pathways responsible for protein turnover and degradation, highlighting the extensive crosstalk between different proteolytic systems.

The ubiquitin-proteasome system (UPS) is the primary pathway for the degradation of most intracellular proteins. There is a complex interplay between the calpain system and the UPS. Calpain activation can, in some contexts, act upstream of the UPS. nih.govcas.cz For instance, the initial cleavage of certain proteins by calpain can generate fragments that are then targeted for complete degradation by the proteasome. researchgate.net

Studies using isolated muscle preparations have shown that calpain activation increases proteasome-dependent proteolysis, and this increase is mitigated by the presence of calpain inhibitors. cas.cz Furthermore, calpain inhibition has been observed to reduce protein ubiquitination in models of muscle atrophy, suggesting that calpains can influence the targeting of proteins to the UPS. nih.gov This crosstalk is crucial in conditions like muscle wasting, where both systems are often hyperactivated. cas.cz

Autophagy is a catabolic process that involves the degradation of cellular components within lysosomes. The relationship between calpains and autophagy is multifaceted, with calpains capable of both promoting and inhibiting autophagic processes. nih.gov

Calpains can cleave key autophagy-related proteins (Atg proteins), such as Atg5 and Beclin-1, thereby impairing the formation of autophagosomes and inhibiting autophagy. mdpi.com By preventing this cleavage, calpain inhibitor peptides can enhance autophagic activity. mdpi.com This induction of autophagy by calpain inhibitors is being explored as a therapeutic strategy in neurodegenerative diseases where the clearance of aggregated proteins is beneficial. nih.govmdpi.com

Conversely, in some contexts, calpain activity is required for the completion of the autophagic process. nih.gov The precise nature of the interplay depends on the specific cellular context and the stimulus. However, it is clear that calpain inhibitor peptides can significantly modulate the autophagic flux, thereby influencing cellular homeostasis and survival. nih.govnih.gov

Subcellular Localization and Activity Modulation of Calpains and Inhibitors

The activity of calpains and their endogenous inhibitors is intricately regulated by their specific subcellular localization. The dynamic translocation of these proteins to different cellular compartments, such as the plasma membrane and mitochondria, is a critical determinant of their physiological and pathological functions. This section explores the mechanisms governing the subcellular distribution of calpains and their inhibitors and the impact of this localization on their activity.

Plasma Membrane Recruitment and Substrate Cleavage

The recruitment of calpains to the plasma membrane is a key event in various cellular processes, including cell migration, membrane repair, and signal transduction. This translocation is often triggered by an influx of calcium ions and is modulated by interactions with specific membrane components.

The localization of m-calpain to the inner leaflet of the plasma membrane is regulated by its interaction with phosphatidylinositol 4,5-bisphosphate (PIP2). nih.gov Growth factors, such as Epidermal Growth Factor (EGF), can induce the redistribution of m-calpain to the plasma membrane, particularly at the rear of migrating cells, by modulating PIP2 levels. nih.govnih.gov This localization is crucial for its role in enabling the de-adhesion of the cell during movement through the cleavage of adhesion plaque components. nih.gov In contrast, certain chemokines can block this growth factor-induced relocalization of m-calpain to the plasma membrane. nih.gov

Upon an increase in intracellular calcium, µ-calpain also translocates to the plasma membrane. nih.gov This translocation can be followed by autolysis, which is a process of self-cleavage that can alter the enzyme's activity and stability. nih.gov The association with membrane phospholipids (B1166683) has been shown to stabilize the active form of µ-calpain. nih.gov

Once recruited to the plasma membrane, calpains cleave a variety of substrates, leading to significant functional consequences. A wide array of plasma membrane-associated proteins have been identified as calpain substrates. spandidos-publications.com

A critical role for calpain at the plasma membrane is in the process of membrane repair. Following injury, calpains are activated and cleave annexins (A1, A2, and A6), which are proteins that initially form a protective "scab" at the damage site. rupress.org This cleavage facilitates the shedding of these annexin-containing patches as microvesicles, allowing for the restoration of membrane integrity. rupress.org

Another important substrate at the plasma membrane is the plasma membrane Ca2+-ATPase (PMCA) , a pump responsible for extruding calcium from the cell. nih.gov Calpain-mediated degradation of PMCA can lead to a decline in its activity, providing a sensitive marker for in vivo calpain activation. nih.gov

In the context of bacterial infection, calpain activation is implicated in the effacement of microvilli on intestinal epithelial cells by enterohemorrhagic Escherichia coli (EHEC). frontiersin.org This process involves the calpain-dependent cleavage of ezrin , a protein that links the plasma membrane to the actin cytoskeleton within microvilli. frontiersin.org The cleavage of ezrin disrupts the integrity of the microvilli. frontiersin.org

Furthermore, calpains are involved in the cleavage of dysferlin , a protein crucial for membrane repair in muscle cells. molbiolcell.org This cleavage, mediated by ubiquitous calpains, releases a C-terminal module that is specifically recruited to injury sites to facilitate repair. molbiolcell.org Other ferlin family members, myoferlin and otoferlin, are also subject to similar enzymatic cleavage. molbiolcell.org

The activity of calpains at the plasma membrane can be modulated by specific inhibitor peptides. For instance, calpeptin , a cell-permeable dipeptide, has been shown to inhibit calpain activation at the plasma membrane. nih.gov This inhibition prevents the degradation of cytoskeletal proteins like talin and alpha-actinin, thereby suppressing plasma membrane blebbing induced by oxidative stress. nih.gov

Another approach involves the use of cell-penetrating peptides. A calpastatin peptide fused to a poly-arginine sequence (11R-CS ) has been developed as a membrane-permeable and specific calpain inhibitor. nih.gov This peptide can effectively penetrate the plasma membrane of living neurons and inhibit intracellular calpain activity. nih.gov Similarly, the pentapeptide L-S-E-A-L (LSEAL) , which mimics domains of the endogenous inhibitor calpastatin, is membrane-permeable and can inhibit calpain-dependent cell death. uky.edu

The table below summarizes key plasma membrane-associated substrates of calpain and the effects of their cleavage.

| Substrate | Cellular Process | Effect of Calpain Cleavage | Inhibitor Peptide Example |

| Annexins (A1, A2, A6) | Plasma membrane repair | Facilitates shedding of repair patches as microvesicles. rupress.org | - |

| Plasma Membrane Ca2+-ATPase (PMCA) | Calcium homeostasis | Degradation and inactivation of the pump. nih.gov | Anticalpain antibody (in experimental settings) |

| Ezrin | Microvillar integrity | Disruption of microvilli structure. frontiersin.org | Calpastatin |